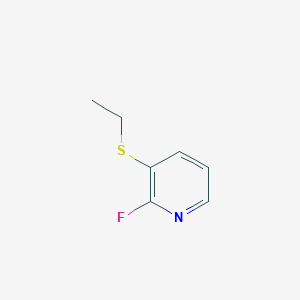

3-(Ethylthio)-2-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Ethylthio)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an ethylthio group at the third position and a fluorine atom at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-2-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with an ethylthiolating agent under basic conditions. The reaction can be carried out using sodium ethylthiolate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Ethylthio)-2-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium ethylthiolate, dimethyl sulfoxide, elevated temperatures.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

Reduction: Hydrogen gas, palladium on carbon catalyst, high pressure.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Ethylthio)-2-fluoropyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and pharmaceuticals.

Biologische Aktivität

3-(Ethylthio)-2-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C8H10FNS, features a pyridine ring substituted with an ethylthio group and a fluorine atom. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism involves the disruption of bacterial enzyme functions, particularly those involved in DNA replication and cell wall synthesis.

- Neuropharmacological Effects : Research indicates that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs). It enhances neurotransmitter release and may improve cognitive functions by acting as an allosteric modulator .

- Anti-inflammatory Properties : The compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the ethylthio group or the position of the fluorine atom can significantly alter its potency. For example, replacing the ethyl group with larger alkyl chains has been shown to enhance antimicrobial activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various thioether derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other thioether analogs against resistant bacterial strains.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, this compound was tested for its effects on nAChRs. The compound was found to increase calcium influx in neuronal cells, indicating its potential role as a cognitive enhancer. This effect was further confirmed through electrophysiological studies demonstrating increased synaptic transmission in hippocampal slices .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | nAChR Modulation (EC50 µM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 32 (S. aureus), 64 (E. coli) | 10 | Significant |

| 3-(Methylthio)-2-fluoropyridine | 64 (S. aureus), 128 (E. coli) | 25 | Moderate |

| 4-(Ethylthio)-2-fluoropyridine | 16 (S. aureus), 32 (E. coli) | Not tested | Minimal |

Eigenschaften

IUPAC Name |

3-ethylsulfanyl-2-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZJWUKFMDTJPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.